

In-Depth Technical Guide: STL1267 Blood-Brain Barrier Permeability

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Compound of Interest

Compound Name: STL1267

Cat. No.: B10854985

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of **STL1267**, a potent and selective synthetic agonist of the nuclear receptor REV-ERB. **STL1267** has emerged as a valuable tool for studying the role of REV-ERB in various physiological processes, and its ability to cross the BBB makes it particularly relevant for neuroscience research and the development of centrally-acting therapeutics.

Core Findings: STL1267 Demonstrates Significant CNS Penetration

STL1267 is a REV-ERB agonist with a K_i value of 0.16 μM for REV-ERB α .^[1] In vivo studies have demonstrated its capacity to cross the blood-brain barrier.^[1] A key study in C57Bl/6 J mice revealed that following a single intraperitoneal injection, brain levels of **STL1267** were similar to plasma levels, indicating efficient penetration into the central nervous system.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacokinetic properties and in vivo brain distribution of **STL1267**.

Pharmacokinetic Parameter	Value	Species	Dosage	Reference
Plasma Half-life (t _{1/2})	~1.6 hours	C57Bl/6 J mice	50 mg/kg (i.p.)	[1]

Tissue Distribution at 12 hours post-administration	Observation	Species	Dosage	Reference
Brain vs. Plasma Levels	Brain levels similar to plasma levels	C57Bl/6 J mice	50 mg/kg (i.p.)	[1]
Target Engagement in Liver	Effective suppression of BMAL1 expression	C57Bl/6 J mice	50 mg/kg (i.p.)	[1]

Experimental Protocols

This section details the methodologies employed in the key in vivo study that established the BBB permeability of **STL1267**.

In Vivo Assessment of Blood-Brain Barrier Permeability in Mice

Objective: To determine the plasma pharmacokinetics and brain distribution of **STL1267** following intraperitoneal administration in mice.

Animal Model: C57Bl/6 J mice.[1]

Drug Administration:

- **STL1267** was administered via a single intraperitoneal (i.p.) injection at a dose of 50 mg/kg. [1]

- A vehicle control was also administered to a separate group of animals.

Sample Collection:

- Mice were sacrificed at various time points over a 12-hour period.[\[1\]](#)
- At each time point, blood and brain tissue were collected.[\[1\]](#)

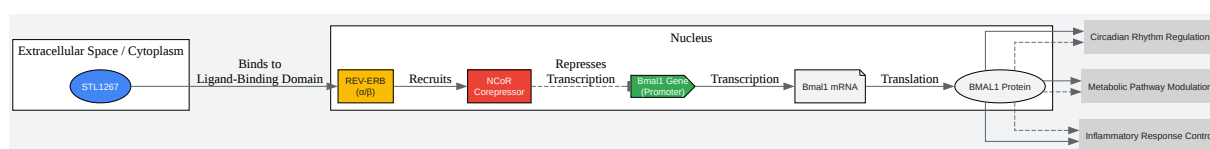
Bioanalytical Method for Quantification of **STL1267**:

- While the specific details of the bioanalytical method for **STL1267** are not publicly available, a standard approach for such small molecules involves Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
- Sample Preparation (General Protocol):
 - Plasma: Protein precipitation is a common method, where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the drug is collected.
 - Brain Tissue: The brain tissue is first homogenized in a suitable buffer. This homogenate then undergoes a similar protein precipitation or a more complex liquid-liquid extraction or solid-phase extraction to isolate the drug from the tissue matrix.
- LC-MS/MS Analysis (General Protocol):
 - The extracted samples are injected into a high-performance liquid chromatography (HPLC) system for separation of the analyte from other components.
 - The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is set to monitor a specific precursor-to-product ion transition for **STL1267**, ensuring high selectivity and sensitivity.

Signaling Pathways and Experimental Workflows

REV-ERB Signaling Pathway

STL1267, as a REV-ERB agonist, functions by binding to the REV-ERB nuclear receptors (REV-ERB α and REV-ERB β), which are key components of the circadian clock machinery. This binding enhances the recruitment of the nuclear receptor corepressor (NCoR), leading to the repression of target gene transcription. A primary target of REV-ERB is the Bmal1 gene, a core activator of the circadian clock. By repressing Bmal1, **STL1267** can modulate circadian rhythms and various metabolic and inflammatory pathways.

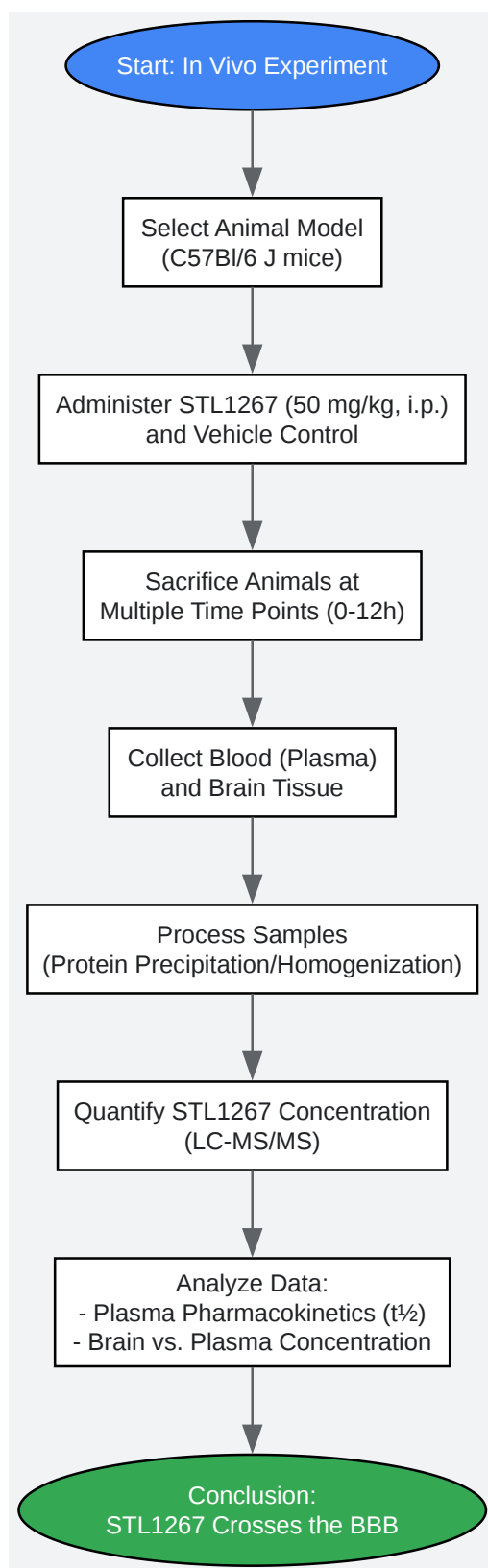


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Caption: REV-ERB Signaling Pathway Activated by **STL1267**.

Experimental Workflow for In Vivo BBB Permeability Study

The following diagram illustrates the logical flow of the in vivo experiment to determine the blood-brain barrier permeability of **STL1267**.



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Caption: Experimental Workflow for In Vivo BBB Permeability Assessment.

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References

- 1. medchemexpress.com [medchemexpress.com]
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